molecular formula C13H10N2O5 B2850581 Methyl 4-[(3-nitro-2-pyridinyl)oxy]benzenecarboxylate CAS No. 341967-56-4

Methyl 4-[(3-nitro-2-pyridinyl)oxy]benzenecarboxylate

Cat. No.: B2850581
CAS No.: 341967-56-4
M. Wt: 274.232
InChI Key: PHGMZRNUSKPCHC-UHFFFAOYSA-N
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Description

Methyl 4-[(3-nitro-2-pyridinyl)oxy]benzenecarboxylate is an organic compound with the molecular formula C13H10N2O5 It is characterized by the presence of a nitro group attached to a pyridine ring, which is further connected to a benzenecarboxylate moiety through an oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[(3-nitro-2-pyridinyl)oxy]benzenecarboxylate typically involves the following steps:

    Nitration of Pyridine: The starting material, pyridine, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 3-position of the pyridine ring.

    Formation of Pyridinyl Ether: The nitrated pyridine is then reacted with 4-hydroxybenzoic acid in the presence of a suitable base, such as potassium carbonate, to form the pyridinyl ether linkage.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst, such as sulfuric acid, to yield this compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(3-nitro-2-pyridinyl)oxy]benzenecarboxylate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols to form amides or other esters.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Amines or alcohols, base (e.g., sodium hydroxide).

    Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions.

Major Products Formed

    Reduction: 4-[(3-Amino-2-pyridinyl)oxy]benzenecarboxylate.

    Substitution: Various amides or esters depending on the nucleophile used.

    Hydrolysis: 4-[(3-Nitro-2-pyridinyl)oxy]benzoic acid.

Scientific Research Applications

Methyl 4-[(3-nitro-2-pyridinyl)oxy]benzenecarboxylate has several scientific research applications:

    Medicinal Chemistry: It serves as a precursor for the synthesis of potential pharmaceutical agents, particularly those targeting bacterial infections or inflammatory diseases.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is utilized in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Mechanism of Action

The mechanism of action of Methyl 4-[(3-nitro-2-pyridinyl)oxy]benzenecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with the active sites of enzymes, leading to inhibition or activation of enzymatic activity. Additionally, the compound’s structure allows it to bind to receptor sites, modulating biological pathways.

Comparison with Similar Compounds

Methyl 4-[(3-nitro-2-pyridinyl)oxy]benzenecarboxylate can be compared with similar compounds such as:

    Methyl 4-[(2-nitro-3-pyridinyl)oxy]benzenecarboxylate: Differing in the position of the nitro group on the pyridine ring, which can affect its reactivity and biological activity.

    Ethyl 4-[(3-nitro-2-pyridinyl)oxy]benzenecarboxylate: Differing in the ester group, which can influence its solubility and pharmacokinetic properties.

The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

methyl 4-(3-nitropyridin-2-yl)oxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O5/c1-19-13(16)9-4-6-10(7-5-9)20-12-11(15(17)18)3-2-8-14-12/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHGMZRNUSKPCHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)OC2=C(C=CC=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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